1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound with the molecular formula CHFNOS and a molecular weight of 373.4 g/mol. This compound is classified under the category of benzodiazoles, which are known for their diverse pharmacological activities, including anxiolytic and sedative effects.
This compound is sourced from chemical databases and patent literature, notably appearing in patent US8785450B2, which discusses therapeutic compounds that modulate pyruvate kinase M2 (PKM2) and related mechanisms in cancer treatment . The classification of this compound falls under both medicinal chemistry and organic synthesis due to its potential therapeutic applications.
The synthesis of 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often undergo:
The synthesis may require specific reagents such as fluorobenzenesulfonyl chloride for sulfonylation and appropriate bases or catalysts to facilitate the formation of the azetidine and benzodiazole rings. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole features:
The compound's structural data includes:
The compound can participate in various chemical reactions typical for benzodiazoles and sulfonamides, including:
The reactivity can be influenced by substituents on the benzodiazole and azetidine rings. For instance, electron-withdrawing groups can enhance electrophilicity, while electron-donating groups can stabilize intermediates during reactions.
The mechanism of action for 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole likely involves modulation of specific biochemical pathways related to pyruvate kinase M2 (PKM2), as suggested by its therapeutic context.
Research indicates that compounds targeting PKM2 can influence cancer metabolism by promoting aerobic glycolysis in tumor cells, thereby supporting their growth and survival . The exact mechanism would require further experimental validation.
While specific physical properties such as density or boiling point are not available, general properties expected for this class of compounds include:
Chemical properties include potential reactivity patterns typical for sulfonamides and benzodiazoles:
Relevant data on stability and reactivity would be crucial for practical applications in pharmaceuticals.
The primary applications of 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole lie in medicinal chemistry, particularly in developing new therapeutic agents targeting metabolic pathways in cancer. Its ability to modulate PKM2 suggests potential uses in oncology research and drug development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: